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Compound of Interest

Compound Name: 5-Bromo-2-methoxyaniline

Cat. No.: B1307452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Substituted bromoanilines represent a versatile class of chemical compounds with a broad

spectrum of biological activities. The strategic placement of a bromine atom on the aniline ring,

along with other substitutions, can significantly modulate their physicochemical properties and

pharmacological effects. This technical guide provides an in-depth overview of the current

research on the anticancer, antimicrobial, and enzyme-inhibiting properties of these

compounds, complete with quantitative data, detailed experimental protocols, and visual

representations of relevant biological pathways and workflows.

Anticancer Activity of Substituted Bromoanilines
A growing body of evidence highlights the potential of substituted bromoanilines as anticancer

agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell

lines, with their efficacy often dependent on the nature and position of the substituents on the

aniline ring.

Quantitative Anticancer Data
The in vitro anticancer activity of various substituted bromoaniline derivatives is commonly

quantified by the half-maximal inhibitory concentration (IC50), which represents the

concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

The following table summarizes the IC50 values of selected bromoaniline derivatives against

various cancer cell lines.
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Compound ID Cancer Cell Line IC50 (µM) Reference

BDA-02 MCF-7 (Breast) 15.2 [1]

A549 (Lung) 21.8 [1]

HCT116 (Colon) 12.5 [1]

BDA-03 MCF-7 (Breast) 8.7 [1]

A549 (Lung) 11.2 [1]

HCT116 (Colon) 7.9 [1]

BDA-04 MCF-7 (Breast) 5.1 [1]

A549 (Lung) 6.5 [1]

HCT116 (Colon) 4.8 [1]

BDA-05 MCF-7 (Breast) 25.4 [1]

A549 (Lung) 32.1 [1]

HCT116 (Colon) 28.3 [1]

Another metric used to express anticancer activity is the percentage of growth inhibition (PGI).

For instance, certain 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been

evaluated against a panel of cancer cell lines, with compound 4e showing a PGI of 41.25%

against the CNS cancer cell line SNB-75.[2] Compound 4i was found to be the most promising

in this series, exhibiting notable PGI against SNB-75 (38.94%), UO-31 (30.14%), CCRF-CEM

(26.92%), EKVX (26.61%), and OVCAR-5 (23.12%) at a concentration of 10⁻⁵ M.[2]

Antimicrobial Activity of Substituted Bromoanilines
Substituted bromoanilines have also emerged as promising antimicrobial agents, exhibiting

activity against a range of pathogenic bacteria and fungi. Their mechanism of action often

involves the disruption of the microbial cell membrane.[3][4]

Quantitative Antimicrobial Data
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The antimicrobial efficacy of these compounds is typically determined by the Minimum

Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that

prevents the visible growth of a microorganism. The table below presents the MIC values for

selected bromoaniline derivatives against various microbial strains.

Compound ID Microbial Strain MIC (µg/mL) Reference

BDA-02
Staphylococcus

aureus
25 [1]

Escherichia coli 50 [1]

Candida albicans >100 [1]

BDA-03
Staphylococcus

aureus
12.5 [1]

Escherichia coli 25 [1]

Candida albicans 50 [1]

BDA-04
Staphylococcus

aureus
6.25 [1]

Escherichia coli 12.5 [1]

Candida albicans 25 [1]

BDA-05
Staphylococcus

aureus
>100 [1]

Escherichia coli >100 [1]

Candida albicans >100 [1]

Enzyme Inhibition by Substituted Bromoanilines
The biological activities of substituted bromoanilines also extend to the inhibition of specific

enzymes, highlighting their potential for the development of targeted therapies.

Quantitative Enzyme Inhibition Data
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The inhibitory potential of these compounds against enzymes is often expressed by the

inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table

summarizes the inhibitory activities of selected bromoaniline derivatives against specific

enzymes.

Compound Target Enzyme
Inhibition
Parameter

Value Reference

Bromophenol

derivatives

Carbonic

Anhydrase I
Ki

2.53 ± 0.25 to

25.67 ± 4.58 nM
[5]

Carbonic

Anhydrase II
Ki

1.63 ± 0.11 to

15.05 ± 1.07 nM
[5]

Acetylcholinester

ase
Ki

6.54 ± 1.03 to

24.86 ± 5.30 nM
[5]

Bromantane
Dopamine

Transporter
IC50 3.56 µM

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Materials:

96-well microtiter plates

Cancer cell lines (e.g., MCF-7, A549, HCT116)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Substituted bromoaniline compounds
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MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in

100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2

atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the bromoaniline compounds in the

complete medium. Remove the old medium from the wells and add 100 µL of the compound

dilutions. Include a vehicle control (medium with the same concentration of the solvent used

to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

Incubation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

IC50 value is determined by plotting the percentage of viability versus the compound

concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration

(MIC) of an antimicrobial agent.
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Materials:

96-well microtiter plates

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Substituted bromoaniline compounds

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland

standard)

Microplate reader or visual inspection

Procedure:

Compound Dilution: Prepare serial twofold dilutions of the bromoaniline compounds in the

appropriate broth medium directly in the 96-well plates. The final volume in each well should

be 50 or 100 µL.

Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and

adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2

x 10^8 CFU/mL for bacteria. Dilute this suspension further in the broth to achieve a final

inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter

plate. Include a growth control (broth with inoculum but no compound) and a sterility control

(broth only).

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24

hours for bacteria or 24-48 hours for fungi.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits the visible growth of the microorganism. This can be determined by visual inspection

or by measuring the absorbance at 600 nm with a microplate reader.
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Enzyme Inhibition Assays
This assay is based on the esterase activity of carbonic anhydrase.

Materials:

96-well microtiter plates

Purified carbonic anhydrase (e.g., hCA I or hCA II)

Assay buffer (e.g., Tris-HCl buffer)

Substrate (e.g., p-nitrophenyl acetate)

Substituted bromoaniline compounds

Microplate reader

Procedure:

Reaction Mixture Preparation: In each well, add the assay buffer, the bromoaniline

compound at various concentrations, and the purified carbonic anhydrase enzyme. Include a

control without the inhibitor.

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room

temperature to allow the inhibitor to bind to the enzyme.

Reaction Initiation: Initiate the reaction by adding the substrate (p-nitrophenyl acetate).

Absorbance Measurement: Immediately measure the increase in absorbance at a specific

wavelength (e.g., 400 nm) over time in a kinetic mode. The absorbance is due to the

formation of p-nitrophenol.

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance

versus time curves. Determine the percentage of inhibition for each compound concentration

and calculate the IC50 value. The inhibition constant (Ki) can be determined by performing

the assay with varying concentrations of both the substrate and the inhibitor and analyzing

the data using methods such as the Dixon plot or non-linear regression analysis.
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This colorimetric method is based on the reaction of thiocholine, a product of acetylthiocholine

hydrolysis by acetylcholinesterase, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a

yellow-colored product.

Materials:

96-well microtiter plates

Purified acetylcholinesterase

Assay buffer (e.g., phosphate buffer)

Substrate (acetylthiocholine iodide)

DTNB reagent

Substituted bromoaniline compounds

Microplate reader

Procedure:

Reaction Mixture Preparation: In each well, add the assay buffer, the bromoaniline

compound at various concentrations, and the DTNB reagent.

Enzyme Addition: Add the purified acetylcholinesterase enzyme to the wells. Include a

control without the inhibitor.

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room

temperature.

Reaction Initiation: Initiate the reaction by adding the substrate (acetylthiocholine iodide).

Absorbance Measurement: Immediately measure the increase in absorbance at a

wavelength of 412 nm over time in a kinetic mode.

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition

for each compound concentration to calculate the IC50 value. The Ki value can be
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determined using similar methods as described for the carbonic anhydrase assay.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a

comprehensive understanding. The following diagrams, created using the DOT language,

illustrate key signaling pathways potentially modulated by substituted bromoanilines and a

general workflow for their synthesis and biological evaluation.
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Caption: Hypothetical inhibition of the MAPK signaling pathway by a substituted bromoaniline

derivative.
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Caption: Postulated inhibition of the PI3K/Akt signaling pathway by a substituted bromoaniline

derivative.
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Caption: Upregulation of the dopamine synthesis pathway by bromantane.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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